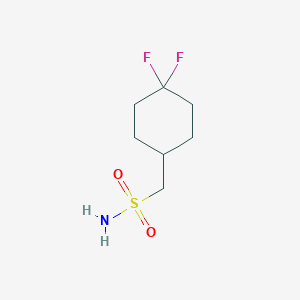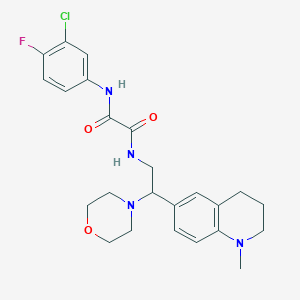![molecular formula C15H15ClF3N3O3S B3008665 1-[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097914-19-5](/img/structure/B3008665.png)
1-[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione" is a structurally complex molecule that appears to be related to various imidazolidine-2,4-dione derivatives. These derivatives are of significant interest in pharmaceutical research due to their potential biological activities. The papers provided discuss the synthesis and structural analysis of related compounds, which can offer insights into the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of imidazolidine-2,4-dione derivatives can involve multi-component reactions, as seen in the three-component condensation method described for the synthesis of imidazo[4,5-b]pyridine-2,5(4H,6H)-diones . Although the specific synthesis of the compound is not detailed, the methodologies presented in these papers could potentially be adapted for its synthesis. For instance, the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates to yield novel compounds suggests that similar nucleophilic addition reactions could be employed.
Molecular Structure Analysis
X-ray diffraction studies are a common technique for determining the molecular structure of imidazolidine-2,4-dione derivatives . The nonplanar conformation of these molecules, as well as the presence of intermolecular interactions, are crucial for understanding their chemical behavior . The dihedral angle between the benzene and five-membered rings, as well as the stabilization by various intermolecular interactions, are important structural features that could also be relevant to the compound of interest.
Chemical Reactions Analysis
The reactivity of imidazolidine-2,4-dione derivatives can be influenced by their structural features. For example, the rearrangement of compounds in boiling acetic acid or concentrated hydrochloric acid to yield novel structures indicates that the compound may also undergo similar transformations under certain conditions. The presence of functional groups such as the thiophene moiety could further influence its reactivity profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidine-2,4-dione derivatives can be deduced from spectral, thermal, and computational analyses . The high thermal stability of these compounds in an open atmosphere suggests that the compound may also exhibit similar stability. The comparison between experimental and theoretical calculations, such as DFT, can provide a deeper understanding of the electronic properties and potential reactivity of the molecule .
Aplicaciones Científicas De Investigación
Anti-Arrhythmic Applications : A study on imidazolidine-2,4-dione derivatives demonstrated their potential in anti-arrhythmic applications. Specifically, a compound closely related to the one showed properties belonging to class Ia anti-arrhythmic drugs, indicating its potential in treating heart rhythm disorders (Pękala et al., 2005).
Fluorescent Organoboron Complexes : Research into fluorescent organoboron complexes containing imidazolidine-2,4-dione moieties revealed these compounds as strongly emissive and capable of covering a wide range of the UV-Vis spectrum. This suggests their potential in bioorthogonal chemistry and fluorescence applications (Garre et al., 2019).
Drug Metabolism Studies : Imidazolidine-2,4-dione derivatives have been used in synthesizing antagonists labeled with carbon-14 and deuterium for drug metabolism and pharmacokinetics studies. This highlights their role in developing drugs targeting lymphocyte function-associated antigen-1 (LFA-1), which is crucial in the immune system (Latli et al., 2011).
Synthesis of 13,16-Diazaestrone Analogs : The compound's derivatives have been synthesized and explored for their potential in creating diazaestrone analogs, suggesting their role in medicinal chemistry and drug development (Parihar & Ramana, 2003).
Dual 5-HT1A Receptor and Serotonin Transporter Affinity : Imidazolidine‐2,4‐dione derivatives have been studied for their dual affinity towards 5-HT1A receptors and serotonin transporters. Such compounds could potentially be used in the treatment of depression and anxiety (Czopek et al., 2013).
Electrochemical Studies : The electrochemical behavior of hydantoin derivatives, which are closely related to imidazolidine-2,4-dione, has been examined. This research provides insights into the structure-activity relationships of these compounds, relevant to their biochemical actions (Nosheen et al., 2012).
Propiedades
IUPAC Name |
1-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClF3N3O3S/c16-11-2-1-10(26-11)13(24)20-5-3-9(4-6-20)21-7-12(23)22(14(21)25)8-15(17,18)19/h1-2,9H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLHFAGHGSKWIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Oxo-2-(4-phenylphenoxy)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3008586.png)
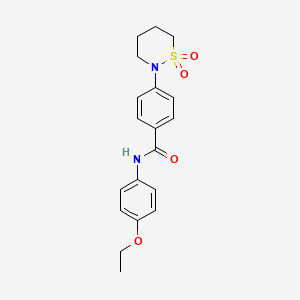
![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl pentanoate](/img/structure/B3008589.png)
![1-(1H-benzo[d][1,2,3]triazol-1-yl)hexan-1-one](/img/structure/B3008590.png)

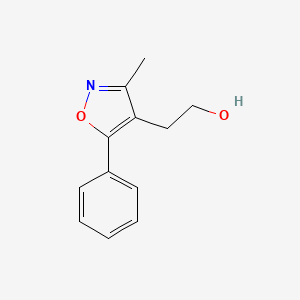
![7-Fluoro-2-(4-methylpyridin-2-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3008594.png)
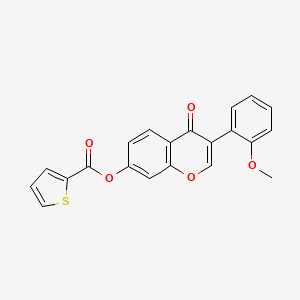
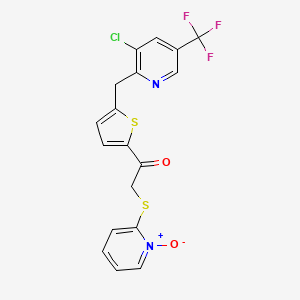

![4-butoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B3008602.png)
![2-[[1-(4-Phenylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3008603.png)
